molecular formula C10H12N2O2 B1386138 Chromane-3-carbohydrazide CAS No. 1097790-45-8

Chromane-3-carbohydrazide

Cat. No. B1386138
M. Wt: 192.21 g/mol
InChI Key: CRZHHAIRMIQRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromane-3-carbohydrazide is a derivative of chromane, a heterocyclic chemical compound with the chemical formula C9H10O . It has been used to synthesize a simple Schiff-base condition .


Synthesis Analysis

The synthesis of Chromane-3-carbohydrazide involves a new 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide design . The synthesized molecules’ photophysical properties were investigated in various solvent systems and solvent-poor-solvent assays .


Molecular Structure Analysis

The molecular structure of Chromane-3-carbohydrazide is based on the chromane scaffold, which is a fusion of a benzene nucleus with dihydropyran .


Chemical Reactions Analysis

Chromane-3-carbohydrazide undergoes a series of chemical reactions during its synthesis. It forms a 1:2 stoichiometry complex with an estimated association constant of 4.04×10^4 M^−2 with In^3+ ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chromane-3-carbohydrazide were investigated in various solvent systems and solvent-poor-solvent assays. The synthesized molecules exhibit the absorbance band at 440 nm and the emission band at 488 nm in DMSO: H^2O .

Safety And Hazards

While specific safety and hazard information for Chromane-3-carbohydrazide was not found, carbohydrazide, a related compound, is known to be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Chromane-3-carbohydrazide could involve further exploration of its potential applications. For instance, it has been used in the development of a highly selective turn-off fluorescence chemosensor for In^3+ ions . Additionally, some of its derivatives have shown potential as HIV-1 integrase inhibitors and as dual-acting compounds against SARS-CoV-2 Mpro and RdRp .

properties

IUPAC Name

3,4-dihydro-2H-chromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZHHAIRMIQRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205314
Record name 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromane-3-carbohydrazide

CAS RN

1097790-45-8
Record name 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromane-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Chromane-3-carbohydrazide
Reactant of Route 3
Chromane-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
Chromane-3-carbohydrazide
Reactant of Route 5
Chromane-3-carbohydrazide
Reactant of Route 6
Chromane-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.